Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate
Description
Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate is a heterocyclic compound featuring:
- A methyl benzoate core.
- A 2,5-dioxopyrrolidin-1-yl (succinimide-like) moiety.
- A piperazine ring substituted with a 2-nitro-4-(trifluoromethyl)phenyl group.
Its synthesis likely involves multi-step coupling reactions, analogous to piperazine-containing derivatives described in the literature .
Properties
Molecular Formula |
C23H21F3N4O6 |
|---|---|
Molecular Weight |
506.4 g/mol |
IUPAC Name |
methyl 4-[3-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C23H21F3N4O6/c1-36-22(33)14-2-5-16(6-3-14)29-20(31)13-19(21(29)32)28-10-8-27(9-11-28)17-7-4-15(23(24,25)26)12-18(17)30(34)35/h2-7,12,19H,8-11,13H2,1H3 |
InChI Key |
UNDHOTWVTLTSNV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps:
Formation of the Nitro Compound: The starting material, 2-nitro-4-(trifluoromethyl)benzoic acid, is esterified using methanol and sulfuric acid to form methyl 2-nitro-4-(trifluoromethyl)benzoate.
Piperazine Derivative Formation: The piperazine derivative is synthesized by reacting 1-methylpiperazine with 2-nitro-4-(trifluoromethyl)benzoyl chloride.
Coupling Reaction: The final step involves coupling the piperazine derivative with the benzoate ester under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous acid or base.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of the carboxylic acid.
Scientific Research Applications
Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: Its derivatives may be studied for their biological activity, including antimicrobial and anticancer properties.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate would depend on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The nitro group could be involved in redox cycling, generating reactive oxygen species that damage cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with piperazine-linked aryl derivatives, quinoline-carbonyl analogs, and urea-based molecules. Below is a systematic comparison:
Piperazine-Linked Aryl Derivatives
Table 1: Key Piperazine-Based Analogs from and
Key Observations :
- C7 () shares the trifluoromethylphenyl substituent but lacks the nitro group and dioxopyrrolidinyl moiety. Its quinoline-carbonyl group may enhance π-stacking interactions compared to the target compound’s succinimide-like core.
- The fluorobenzoyl-piperazine derivative () demonstrates lower synthetic yield (48%) compared to other analogs, likely due to steric or electronic challenges in coupling steps. The target compound’s nitro group may further complicate synthesis.
Urea-Based Piperazine Derivatives
Table 2: Urea Derivatives with Piperazine-Thiazole Moieties ()
Key Observations :
- Urea derivatives (e.g., 11d , 11k ) exhibit higher yields (85–88%) compared to carbonyl-linked analogs, suggesting superior stability during synthesis .
- The trifluoromethyl group is a common feature in both urea derivatives and the target compound, likely contributing to metabolic stability and lipophilicity. However, the urea linkage may favor hydrogen bonding, whereas the target compound’s ester and dioxopyrrolidinyl groups could enhance membrane permeability.
Physicochemical and Structural Insights
Table 3: Substituent Effects on Key Properties
Structural Analysis :
- The dioxopyrrolidinyl core distinguishes it from quinoline-carbonyl (C1–C7) or urea-based (11a–11o) analogs, possibly influencing conformational rigidity and enzymatic recognition.
Biological Activity
Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Key Features:
- Molecular Weight : 445.44 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from its components.
- Functional Groups : Contains a benzoate moiety, a piperazine ring, and a dioxopyrrolidine unit.
Pharmacological Properties
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Antimicrobial Activity : The compound has shown moderate to significant antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with particular efficacy noted in strains such as Staphylococcus aureus and Escherichia coli .
- Anticonvulsant Effects : In preclinical models, derivatives of compounds similar to this compound have exhibited anticonvulsant activity. For example, related amides demonstrated significant potency in seizure models, suggesting potential therapeutic applications in epilepsy .
- Cholinesterase Inhibition : Some studies suggest that compounds with similar structures may inhibit cholinesterase enzymes, which are crucial for neurotransmitter regulation. This could imply potential uses in treating neurodegenerative diseases like Alzheimer's .
The mechanisms underlying the biological activities of this compound may involve:
- Enzyme Interaction : The presence of the piperazine moiety suggests interactions with neurotransmitter receptors or enzymes involved in synaptic transmission.
- Lipophilicity : The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability .
Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Moderate activity against E. coli | |
| Anticonvulsant | Significant potency in seizure models | |
| Cholinesterase Inhibition | Moderate inhibition observed |
Relevant Studies
- Antimicrobial Screening : A study screened various derivatives for antimicrobial activity against multiple pathogens. The results indicated that compounds with similar structures to this compound showed promising results against resistant strains .
- Anticonvulsant Research : Research involving the synthesis of new derivatives revealed that certain analogs exhibited strong anticonvulsant properties in established animal models. The most potent compound achieved an ED50 of 32.08 mg/kg in maximal electroshock tests .
- Neuropharmacological Studies : Investigations into cholinesterase inhibition highlighted that related compounds could serve as potential therapeutic agents for cognitive disorders by modulating neurotransmitter levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
